molecular formula C11H13NO6 B3032634 2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic acid CAS No. 31477-07-3

2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic acid

Cat. No.: B3032634
CAS No.: 31477-07-3
M. Wt: 255.22 g/mol
InChI Key: ASBYVAMEWVUVNX-UHFFFAOYSA-N
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Description

2,2’-[(2,6-Dihydroxybenzyl)imino]diacetic acid is a chemical compound with the molecular formula C11H13NO6. It is known for its unique structure, which includes a dihydroxybenzyl group and an imino diacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2,6-Dihydroxybenzyl)imino]diacetic acid typically involves the reaction of 2,6-dihydroxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of 2,2’-[(2,6-Dihydroxybenzyl)imino]diacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2,6-Dihydroxybenzyl)imino]diacetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-[(2,6-Dihydroxybenzyl)imino]diacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[(2,6-Dihydroxybenzyl)imino]diacetic acid involves its ability to chelate metal ions. The dihydroxybenzyl and imino diacetic acid moieties provide multiple coordination sites, allowing the compound to form stable complexes with metal ions. This property is exploited in various applications, including enzyme inhibition studies and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar metal-binding properties.

    Nitrilotriacetic acid (NTA): Another chelating agent used in similar applications.

Uniqueness

2,2’-[(2,6-Dihydroxybenzyl)imino]diacetic acid is unique due to its dihydroxybenzyl group, which provides additional coordination sites and enhances its metal-binding capabilities compared to EDTA and NTA. This makes it particularly useful in applications requiring strong and stable metal complexes .

Properties

IUPAC Name

2-[carboxymethyl-[(2,6-dihydroxyphenyl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6/c13-8-2-1-3-9(14)7(8)4-12(5-10(15)16)6-11(17)18/h1-3,13-14H,4-6H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBYVAMEWVUVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)CN(CC(=O)O)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365344
Record name 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31477-07-3
Record name 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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